molecular formula C17H21N3O3 B14875335 N-(5-acetamido-2-methoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide

N-(5-acetamido-2-methoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B14875335
M. Wt: 315.37 g/mol
InChI Key: MGLLPKKEAWFSDU-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound Its structure includes an acetamido group, a methoxyphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the acetamido group: This can be achieved by acetylation of an amine precursor.

    Introduction of the methoxy group: This step might involve methylation of a phenol group.

    Formation of the pyrrole ring: This can be synthesized through a Paal-Knorr synthesis or other pyrrole-forming reactions.

    Coupling reactions: The final step would involve coupling the pyrrole ring with the acetamido-methoxyphenyl intermediate under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamido-2-methoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions could be used to modify the acetamido or methoxy groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(5-acetamido-2-methoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: Utilized as a building block for more complex molecules.

    Materials Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-acetamido-2-methoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide: can be compared with other acetamido or methoxyphenyl derivatives.

    Pyrrole-containing compounds: Similar compounds with pyrrole rings might include pyrrole-based pharmaceuticals or organic materials.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C17H21N3O3/c1-13(21)18-14-7-8-16(23-2)15(12-14)19-17(22)6-5-11-20-9-3-4-10-20/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

MGLLPKKEAWFSDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCN2C=CC=C2

Origin of Product

United States

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